Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-
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Overview
Description
Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of a chlorinated ethane derivative with a fluorinated ethoxy compound. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The fluorinated groups can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethoxy derivatives, while oxidation and reduction reactions can produce a range of fluorinated compounds.
Scientific Research Applications
Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The fluorinated groups can enhance the compound’s binding affinity and stability, leading to specific biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated ethane derivative.
Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-: Lacks the additional fluorine atoms.
Ethane, 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)-: Contains a trifluoromethoxy group instead of the chloro-trifluoroethoxy group.
Uniqueness
Ethane, 1-(1-chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of chloro and multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
IUPAC Name |
2-chloro-1,1,1-trifluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF7O/c5-1(3(8,9)10)13-4(11,12)2(6)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIOAERYZPVVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605077 |
Source
|
Record name | 1-(1-Chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51410-33-4 |
Source
|
Record name | 1-(1-Chloro-2,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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